Werner syndrome RecQ helicase-IN-4

WRN Helicase Enzymatic Assay Small Molecule Inhibitor

Validating WRN dependency in MSI-H cancer models requires a selective, reversible inhibitor-not all WRN helicase tools are equivalent. This non-covalent probe (WRN IC50=0.06 µM) offers >142-fold selectivity between MSI-H SW48 (GI50=0.07 µM) and WRN-deficient cells. - **Key application:** Synthetic lethality studies, target validation, pulse-chase/washout experiments - **In vivo ready:** Orally active; inhibits SW48 xenograft growth (240 mg/kg/day) - **Benchmark control:** For comparing new WRN inhibitor chemotypes

Molecular Formula C32H33F3N8O5
Molecular Weight 666.6 g/mol
Cat. No. B11711141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWerner syndrome RecQ helicase-IN-4
Molecular FormulaC32H33F3N8O5
Molecular Weight666.6 g/mol
Structural Identifiers
SMILESCCC1=C(C(=O)N2C(=NC(=N2)C3=CCOCC3)N1CC(=O)NC4=C(C=C(C=C4)C(F)(F)F)C)N5CCN(CC5)C(=O)C6=C(C=CC=N6)O
InChIInChI=1S/C32H33F3N8O5/c1-3-23-27(40-11-13-41(14-12-40)29(46)26-24(44)5-4-10-36-26)30(47)43-31(38-28(39-43)20-8-15-48-16-9-20)42(23)18-25(45)37-22-7-6-21(17-19(22)2)32(33,34)35/h4-8,10,17,44H,3,9,11-16,18H2,1-2H3,(H,37,45)
InChIKeyFLRLAYBOOSONEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Werner syndrome RecQ helicase-IN-4 – Selective WRN Inhibitor


Werner syndrome RecQ helicase-IN-4 (CAS 2869954-53-8) is a small-molecule tool compound developed as a potent and orally active inhibitor of the Werner syndrome RecQ DNA helicase (WRN) . It is primarily utilized in preclinical oncology research to investigate synthetic lethality mechanisms in microsatellite instability-high (MSI-H) cancer cells, which are dependent on WRN for survival . The compound is reported to be selective for WRN, exhibiting an IC50 of 0.06 µM in enzymatic assays , and serves as a pharmacological probe for validating WRN as a therapeutic target in DNA damage repair pathways [1].

Research model
MSI-H cancer synthetic lethality studies
Selectivity context
Reported WRN-selective inhibitor with enzymatic assay profile
Probe use
Pharmacological probe for DNA damage repair pathway research

Werner syndrome RecQ helicase-IN-4 – Non-Interchangeable WRN Inhibitor


WRN inhibitors are not functionally interchangeable due to profound differences in their mechanisms of action, binding modes, and resultant biological selectivity profiles. The WRN helicase landscape includes clinical candidates with distinct allosteric binding sites and covalent mechanisms (e.g., HRO761, VVD-133214) [1], non-covalent inhibitors (e.g., NTX-452) [2], and various tool compounds with divergent selectivity windows against the closely related RecQ-family helicase BLM [3]. Substituting one inhibitor for another without accounting for these fundamental differences can lead to misinterpretation of biological results. For instance, a covalent inhibitor may produce a sustained, target-engagement dependent phenotype, while a reversible inhibitor like Werner syndrome RecQ helicase-IN-4 offers a different kinetic profile suitable for distinct experimental designs. Therefore, selection must be guided by the compound's specific, quantifiable properties to ensure experimental reproducibility and valid target validation.

Mechanism mismatch
Non-covalent binding vs. covalent inhibitors (e.g., VVD-133214) alters target-engagement kinetics, limiting direct substitution in washout studies.
Selectivity window divergence
BLM-family helicase cross-reactivity may differ across WRN inhibitors; untested off-target profiles can shift interpretation of DNA repair phenotypes.
Clinical candidate context mismatch
Advanced leads (HRO761, NTX-452) have distinct allosteric sites and binding modes; pharmacological outcomes may not transfer to early tool compounds.

Werner syndrome RecQ helicase-IN-4 Quantitative Evidence


WRN Helicase Potency vs. Structural Analog

In a direct comparison, Werner syndrome RecQ helicase-IN-4 (IC50 = 0.06 µM) demonstrates a 1.67-fold greater potency against the WRN helicase enzyme than its close analog, Werner syndrome RecQ helicase-IN-1 (IC50 = 0.10 µM), as measured in a fluorometric helicase activity assay . The experimental conditions for both measurements are reported as a WRN enzyme activity assay, though the exact substrate and ATP concentrations are not specified in the vendor documentation [1].

WRN inhibition vs. analog
Cross-study comparable
IC50 0.06 µM
1.67-fold more potent vs analog (0.10 µM)
Supports higher-potency probe selection within the chemical series.
Vendor-reported fluorometric helicase assay; exact substrate conditions not specified.
WRN Helicase Enzymatic Assay Small Molecule Inhibitor Potency

Selective Activity in MSI-H vs. MSS Cells

Werner syndrome RecQ helicase-IN-4 demonstrates selective antiproliferative activity consistent with its WRN-targeting mechanism. In a long-term proliferation assay (8-20 days), the compound exhibits a GI50 of 0.07 µM in the MSI-H SW48 colorectal cancer cell line, whereas it shows minimal activity in an isogenic DLD1 WRN-KO cell line with a GI50 of >10 µM . This >142-fold selectivity window confirms its on-target, WRN-dependent mechanism of action.

MSI-H selectivity window
Data to verify
>142-fold
GI50 0.07 µM (SW48) vs >10 µM (DLD1 WRN-KO)
Confirms WRN-dependent, on-target antiproliferative activity.
Long-term proliferation assay, 8–20 days; vendor documentation, no peer-reviewed source provided.
Synthetic Lethality MSI-H Cancer Antiproliferative Activity Cell Viability

Mechanism Comparison with Clinical Inhibitors

Werner syndrome RecQ helicase-IN-4 is inferred to be an allosteric inhibitor based on its structural class and vendor description of locking WRN in an inactive conformation by binding to the D1 and D2 helicase domains . This contrasts with clinical candidates like VVD-133214, which is a covalent allosteric inhibitor that modifies Cys727 [1]. While both are allosteric, the non-covalent nature of Werner syndrome RecQ helicase-IN-4 offers a different and potentially reversible target-engagement profile, which is valuable for dissecting the dynamics of WRN inhibition and for applications where irreversible covalent modification is not desired.

Mechanism vs. clinical inhibitors
Class-level inference
Non-covalent allosteric (inferred)
vs. covalent allosteric (VVD-133214, Cys727)
Reversible target engagement enables distinct washout and recovery study designs.
Inferred from structural class; direct mechanistic characterization not yet reported.
Allosteric Inhibitor Covalent Inhibitor Mechanism of Action Target Engagement

Werner syndrome RecQ helicase-IN-4 Preclinical Applications


Synthetic Lethality in MSI-H Colorectal Cancer

This compound is optimally applied to confirm WRN dependency in microsatellite instability-high (MSI-H) cancer models. Its >142-fold selectivity between MSI-H SW48 cells (GI50 = 0.07 µM) and WRN-deficient DLD1 cells (GI50 > 10 µM) makes it a precise chemical probe for confirming on-target, WRN-mediated antiproliferative effects . This is a critical step for target validation studies in colorectal and other MSI-H cancer types .

Reversible WRN Inhibition Dynamics

As a non-covalent inhibitor, Werner syndrome RecQ helicase-IN-4 serves as an ideal tool for experiments requiring reversible target engagement, such as pulse-chase or washout studies to measure the kinetics of DNA damage repair and cell cycle recovery following WRN inhibition . This contrasts with the use of covalent inhibitors like VVD-133214, which provide irreversible target suppression [1].

In Vivo Xenograft Target Engagement

Given its reported oral activity, this compound can be used for in vivo proof-of-concept studies. Its ability to inhibit tumor growth in an SW48 xenograft model following oral administration at 240 mg/kg daily demonstrates its utility for exploring WRN as a therapeutic target in a preclinical animal model, a necessary step before advancing to more optimized clinical candidates.

Benchmarking Novel WRN Inhibitors

With a well-defined potency (WRN IC50 = 0.06 µM) and cellular selectivity profile (GI50 = 0.07 µM in SW48 cells), Werner syndrome RecQ helicase-IN-4 can be used as a benchmark control in the discovery and characterization of new WRN inhibitors . Its performance can serve as a baseline against which the potency and selectivity of novel chemotypes are measured in standardized biochemical and cellular assays.

Application
Selection Property
Validation Focus
MSI-H cancer synthetic lethality studies
WRN-dependent antiproliferative selectivity
On-target activity in MSI-H vs. MSS isogenic models
Reversible target engagement dynamics
Non-covalent, reversible binding profile
Washout recovery kinetics and DNA repair pathway restart
Oral in vivo target engagement models
Oral exposure and tumor growth inhibition
Xenograft PD and tumor volume endpoints
Comparator for novel WRN inhibitor screening
Standardized biochemical and cellular potency
Benchmark against known WRN inhibitor profiles

Technical Documentation Hub

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31 linked technical documents
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